molecular formula C8H13NO3 B556474 Ac-4,5-dehydro-leu-oh CAS No. 88547-24-4

Ac-4,5-dehydro-leu-oh

Cat. No.: B556474
CAS No.: 88547-24-4
M. Wt: 171.19 g/mol
InChI Key: XWBXANFRXWKOCS-ZETCQYMHSA-N
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Description

Significance as a Non-Canonical Amino Acid Derivative

Non-canonical amino acids (NCAAs), also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 standard proteinogenic amino acids encoded by the genetic code. nih.govnih.gov Their synthesis and incorporation into proteins are of considerable interest in chemical biology, enzymology, and drug discovery. nih.gov The ability to substitute a canonical amino acid with an NCAA at a specific position in a protein is a powerful molecular tool, as it allows for the introduction of novel physicochemical and biological properties. nih.gov These modifications can include altered side-chain functionalities, which expand the chemical diversity available for creating new molecular structures. rsc.org

Ac-4,5-dehydro-L-leucine is a significant member of this class, specifically categorized as an α,β-dehydroamino acid. nih.gov Dehydroamino acids are characterized by a double bond between the α- and β-carbon atoms of the amino acid structure, which results in a planar sp² hybridization at the α-carbon. nih.govexplorationpub.com This planarity introduces significant conformational constraints, a property that is highly sought after in peptide design. nih.gov Unlike its parent amino acid, L-leucine, which has a flexible isobutyl side chain, the unsaturated nature of Ac-4,5-dehydro-L-leucine restricts the torsional freedom of the peptide backbone where it is incorporated. arkat-usa.org This structural rigidity is a key feature that distinguishes it from canonical amino acids and underpins its utility in advanced research applications. rsc.org

Role in Peptide and Protein Engineering Foundations

The unique structural properties of Ac-4,5-dehydro-L-leucine make it a foundational tool in peptide and protein engineering. chemimpex.com It serves as a valuable building block in the synthesis of peptides, particularly in the development of novel therapeutic agents. chemimpex.comchemimpex.com The introduction of a dehydro-leucine residue can enhance the stability and bioactivity of the resulting peptide. chemimpex.comchemimpex.com

One of the primary applications is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved characteristics. The double bond in the dehydro-leucine side chain confers a torsional restriction on the peptide backbone. arkat-usa.org This constraint can force the peptide to adopt a specific, well-defined conformation, such as a β-turn. arkat-usa.org Such pre-organization of the peptide structure can lead to improved binding affinity and specificity for its biological target, which is a critical factor for effective drug action. chemimpex.com

Furthermore, the incorporation of dehydroamino acids can increase a peptide's resistance to degradation by proteases, enzymes that cleave peptide bonds. chemrxiv.org This enhanced proteolytic stability is a significant advantage in drug development, as it can prolong the half-life of peptide-based drugs in the body. The compound is often used in its Fmoc-protected form (Fmoc-4,5-dehydro-L-leucine) for efficient use in solid-phase peptide synthesis (SPPS), a standard method for producing complex peptides. chemimpex.com These attributes make Ac-4,5-dehydro-L-leucine and related dehydroamino acids essential for designing peptides and proteins with tailored stability, structure, and function. chemimpex.comchemimpex.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for Ac-4,5-dehydro-L-leucine and other non-canonical amino acids is focused on leveraging their unique properties for therapeutic and biotechnological applications. A major area of investigation is the design of highly specific, peptide-based drugs that target particular biological pathways. chemimpex.com Researchers are also exploring the use of these compounds to study metabolic pathways related to amino acids, providing deeper insights into biological processes. chemimpex.com Recent studies have shed light on the biosynthesis of 4,5-dehydro-L-leucine, clarifying the mechanisms by which it is naturally produced and incorporated into complex molecules like the proteasome inhibitors eponemycin (B144734) and TMC-86A. oup.com

Despite the compound's utility, several key challenges remain.

Detailed Research Findings:

Synthesis: A significant challenge lies in the selective synthesis of such compounds. Traditional methods can be lengthy; for instance, a previously established route to a γ,δ-dihydroxy-leucine surrogate, derived from a dehydro-leucine intermediate, required a six-step sequence. nih.gov More recent research has focused on developing highly selective and efficient methods to transform the unactivated C-H bonds in aliphatic amino acids like leucine (B10760876). nih.gov One innovative approach is a stepwise dehydrogenative method that uses photochemical irradiation to create the terminal double bond with high selectivity, streamlining the synthesis process. nih.gov

Conformational Control: While dehydroamino acids are known to induce conformational constraints, predicting and controlling the final three-dimensional structure of the peptide remains a complex task. The position of the dehydro residue within the peptide sequence plays a crucial role in determining the resulting conformation, which can range from helical structures to β-turns. chemrxiv.orgnih.gov For example, studies with dehydro-phenylalanine have shown that its placement at the (i+1) position can lead to different backbone torsion angles depending on the nature of the following amino acid residue. nih.gov

Stability and Reactivity: The double bond that provides structural rigidity can also be a site of chemical reactivity. Depending on the specific dehydroamino acid and its environment within a peptide, it can be susceptible to degradation or unwanted reactions, such as conjugate addition by nucleophiles. chemrxiv.orgnih.gov Research has shown that bulkier dehydroamino acids, such as those derived from valine, can be more resistant to such reactions compared to smaller ones like dehydroalanine (B155165). chemrxiv.org

Incorporation into Peptides: The efficient incorporation of sterically bulky dehydroamino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents another hurdle. To address this, specialized protocols have been developed, such as those utilizing azlactone intermediates to facilitate the coupling reaction with resin-bound peptides. google.com

Table of Mentioned Compounds

Compound Name
Ac-4,5-dehydro-L-leucine
Ac-4,5-dehydro-L-Leu-OH
L-leucine
Fmoc-4,5-dehydro-L-leucine
Dehydro-phenylalanine
Dehydroalanine
Dehydrovaline
Eponemycin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXANFRXWKOCS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427183
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88547-24-4
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ac 4,5 Dehydro L Leucine and Its Analogues

Stereoselective Synthesis of Ac-4,5-dehydro-L-leucine

The controlled introduction of the double bond at the 4,5-position of the leucine (B10760876) side chain with specific stereochemistry is a significant synthetic challenge. Researchers have explored various methodologies to achieve high enantioselectivity.

Development of Enantioselective Routes

Enantioselective synthesis is crucial for producing specific stereoisomers of Ac-4,5-dehydro-L-leucine, which is vital for its application in biologically active peptides. nih.gov One notable approach involves the asymmetric hydrogenation of a suitable precursor. While direct literature on the enantioselective synthesis of Ac-4,5-dehydro-L-leucine is specific, related methodologies for other dehydroamino acids provide a conceptual framework. For instance, catalytic asymmetric hydrogenation of dehydroamino acid derivatives is a well-established method for producing chiral amino acids. chemrxiv.org

Another strategy involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereocenter. For example, enantioselective Lewis base catalysis has been employed in the N-allylation of halogenated acetamides to produce enantioenriched β-amino acid derivatives, a strategy that could be adapted for α-amino acids. db-thueringen.de Furthermore, cooperative catalysis using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid has been shown to be effective for the N-H insertion reaction of vinyldiazoacetates, yielding α-alkenyl α-amino acids with high enantioselectivity. rsc.org

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Directed evolution of enzymes, such as meso-diaminopimelate D-dehydrogenase, has led to the creation of broad-range D-amino acid dehydrogenases capable of producing various D-amino acids via reductive amination of the corresponding 2-keto acids with high stereoselectivity. nih.gov Such biocatalytic approaches could potentially be engineered for the synthesis of L-dehydroleucine derivatives.

Photochemical Strategies for Alkene Formation

Photochemical methods provide a mild and efficient way to introduce double bonds into organic molecules, including amino acids. researchgate.netnih.gov A key strategy is the selective catalytic acceptorless dehydrogenation driven by photochemical irradiation. nih.gov This approach allows for the conversion of aliphatic amino acids into terminal alkenes, which can then be further functionalized. nih.govsciencenet.cn This stepwise dehydrogenative method is particularly useful for transforming unactivated C-H bonds in aliphatic amino acids. pentelutelabmit.com

Visible-light-mediated radical reactions have also emerged as a powerful tool. For example, a three-component radical relay coupling of alkenes, alkyl formates, and oxime esters can produce β-amino esters in a single step under mild conditions. rsc.org While this example pertains to β-amino acids, the underlying principles of photoredox catalysis could be applied to the synthesis of α-dehydroamino acids. chemrxiv.org

Dehydrogenative Tailoring Approaches for Side-Chain Modification

Dehydrogenative tailoring represents a versatile strategy for modifying the side chains of amino acids. This approach involves the selective removal of hydrogen atoms to introduce unsaturation, which can then serve as a handle for further diversification. pentelutelabmit.comnih.gov A stepwise dehydrogenative method can convert aliphatic amino acids into a variety of structurally diverse analogues. nih.gov This is particularly relevant for the synthesis of Ac-4,5-dehydro-L-leucine, where the terminal alkene is a key structural feature.

The success of this strategy often relies on the development of selective catalysts that can operate under mild conditions. Photochemical irradiation has been shown to drive selective catalytic acceptorless dehydrogenation, providing access to terminal alkene intermediates for subsequent functionalization. nih.govsciencenet.cn This method has been successfully applied to the modification of oligopeptides, demonstrating its potential for late-stage functionalization. nih.gov

Synthesis of Ac-4,5-dehydro-L-leucine Derivatives and Protected Forms

For applications in peptide synthesis, Ac-4,5-dehydro-L-leucine is often required in its protected forms. The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc- and Boc-Protected Analogues

Fmoc-4,5-dehydro-L-leucine is a key building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The Fmoc group protects the amino functionality and is readily cleaved under basic conditions, allowing for the stepwise assembly of peptide chains. cymitquimica.comlookchem.com This derivative is used to incorporate the dehydroleucine (B49857) residue into peptides, which can enhance their stability and biological activity. chemimpex.comchemimpex.com

Boc-4,5-dehydro-L-leucine is another important derivative, often used in solution-phase peptide synthesis or in SPPS strategies that employ acid-labile protecting groups. chemimpex.commedchemexpress.com It is commonly available as a dicyclohexylammonium (B1228976) (DCHA) salt, which improves its stability and handling. chemimpex.com The Boc group can be removed with mild acid, providing an orthogonal protection strategy to the Fmoc group.

Protected Analogue Protecting Group Common Use CAS Number
Fmoc-4,5-dehydro-L-leucine 9-fluorenylmethoxycarbonyl Solid-Phase Peptide Synthesis (SPPS) 87720-55-6 cymitquimica.com
Boc-4,5-dehydro-L-leucine DCHA salt tert-butyloxycarbonyl Peptide Synthesis 87720-54-5

Functionalization Strategies for Side-Chain Diversification

The terminal double bond in Ac-4,5-dehydro-L-leucine provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse non-canonical amino acid derivatives. nih.gov Cross-metathesis reactions, for example, can be used to introduce new functional groups at the terminus of the side chain. nih.gov

Solid-Phase and Solution-Phase Peptide Synthesis Incorporating Ac-4,5-dehydro-L-leucine

The incorporation of α,β-dehydroamino acids, such as 4,5-dehydro-L-leucine (ΔLeu), into peptide chains is a key strategy for introducing conformational constraints and enhancing proteolytic stability. The synthesis of peptides containing N-acetyl-4,5-dehydro-L-leucine (Ac-ΔLeu-OH) is typically achieved not by direct use of the acetylated amino acid, but by incorporating an appropriately N-protected building block, most commonly Fmoc-ΔLeu-OH, into the peptide sequence. The N-terminal acetyl group is then introduced in the final stages of the synthesis after removal of the last Fmoc protecting group. Both solid-phase and solution-phase methodologies have been explored for this purpose, each presenting unique challenges and solutions related to the steric bulk and potential reactivity of the dehydroleucine residue's double bond.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for synthesizing peptides containing dehydro-leucine due to its efficiency and amenability to automation. chemimpex.comnih.gov The process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. However, the direct coupling of Fmoc-ΔLeu-OH presents challenges.

Direct Coupling of Fmoc-ΔLeu-OH Building Blocks

The most straightforward approach is to use Fmoc-(Z)-ΔLeu-OH as a building block in a standard SPPS cycle. Research has shown that the efficiency of this coupling is highly dependent on the choice of activating agent, particularly for aliphatic dehydroamino acids like ΔLeu. nih.gov Standard and highly popular coupling reagents such as aminium salts (TBTU, HCTU) or phosphonium (B103445) salts (PyBOP) have been found to provide poor to moderate efficiency when coupling Fmoc-ΔLeu-OH. nih.govluxembourg-bio.com

Detailed research into optimizing this step has identified diphenylphosphoryl azide (B81097) (DPPA) as a particularly effective coupling agent for incorporating aliphatic α,β-dehydroamino acid residues during SPPS. nih.gov While other reagents struggle, DPPA facilitates the reaction with good efficiency, enabling the successful synthesis of ΔLeu-containing peptides.

Coupling ReagentTypical ConditionsObserved Efficiency for Fmoc-ΔLeu-OHReference
DPPA (Diphenylphosphoryl azide)DPPA (3 eq.), DIPEA (3 eq.) in DMFGood nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOP (3 eq.), DIPEA (6 eq.) in DMFPoor / Inefficient nih.gov
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)TBTU (3 eq.), DIPEA (6 eq.) in DMFPoor / Inefficient nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATU (3 eq.), DIPEA (6 eq.) in DMFPoor / Inefficient luxembourg-bio.com

Azlactone-Mediated Synthesis

An alternative strategy, particularly for sterically hindered dehydroamino acids, is the azlactone-mediated method. google.com This approach circumvents the direct coupling of a single dehydroamino acid residue. Instead, a dipeptide containing the C-terminal ΔLeu residue is first synthesized in solution and converted into a highly reactive azlactone (oxazolone). nih.govwikipedia.org

This activated azlactone dipeptide is then used in the SPPS workflow. The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the azlactone to open the ring and form a new peptide bond, thereby incorporating the dehydro-dipeptide unit in a single coupling step. google.com While effective, this method is more laborious as it requires the separate solution-phase synthesis and purification of the azlactone building block prior to its use in SPPS. nih.gov

Solution-Phase Methodologies

While SPPS is dominant, solution-phase techniques remain crucial, especially for preparing the specialized building blocks required for complex syntheses or for fragment condensation approaches. wiley.comtudublin.ie

Dehydration of β-Hydroxy Precursors

A prominent solution-phase and on-resin strategy involves generating the α,β-double bond after the precursor amino acid has been incorporated into the peptide backbone. researchgate.net This is typically achieved through the dehydration of a β-hydroxy-leucine residue.

The general process is as follows:

A peptide containing a β-hydroxy-leucine residue is synthesized using standard coupling protocols.

The peptide is then treated with a dehydrating agent to induce an elimination reaction, forming the 4,5-double bond of the ΔLeu residue.

MethodReagentsPhaseKey FindingsReference
Carbodiimide-Mediated DehydrationEDC / CuClSolution or Solid-PhaseEffective for dehydration of β-hydroxy residues but can lead to side reactions. researchgate.net
Azlactone Formation/EliminationAcetic Anhydride, NaOAcSolutionUsed to generate azlactones from N-acyl β-hydroxy amino acids, which can then be used in subsequent couplings. Yields can be modest due to steric hindrance. nih.gov
Burgess ReagentMethyl N-(triethylammoniumsulfonyl)carbamateSolutionA mild reagent for the dehydration of alcohols, applicable to sensitive peptide substrates.

Mechanistic Investigations of Reactivity Involving Ac 4,5 Dehydro L Leucine

Enzymatic Reaction Mechanisms with Ac-4,5-dehydro-L-leucine as Substrate or Product

Hydroxylation Reactions and Regioselectivity

Hydroxylation, the enzymatic installation of a hydroxyl group, is a powerful method for functionalizing C-H bonds. wikipedia.orgcreative-proteomics.com For Ac-4,5-dehydro-L-leucine, the presence of the olefinic bond at the 4,5-position introduces specific possibilities for regioselective hydroxylation, primarily at the allylic position (C-3) or through modification of the double bond itself.

Detailed research findings on analogous molecules show that enzymes, particularly from the cytochrome P450 and Fe(II)/α-ketoglutarate-dependent dioxygenase (α-KGDO) superfamilies, are adept at catalyzing such transformations with high degrees of control. nih.govmdpi.com The regioselectivity of the hydroxylation is dictated by the specific enzyme's active site architecture.

Allylic Hydroxylation: By analogy with the enzymatic hydroxylation of other unsaturated compounds, the C-3 position of Ac-4,5-dehydro-L-leucine is an expected site for hydroxylation. nih.gov This reaction would yield N-acetyl-3-hydroxy-4,5-dehydro-L-leucine. Studies on N-succinylated amino acids, which are structurally similar to N-acetylated ones, have demonstrated this type of transformation. For example, the α-KGDO enzyme SadA catalyzes the stereoselective hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine (hydroxylation at C-3) with high diastereoselectivity. mdpi.com It is proposed that a similar enzymatic system could act on Ac-4,5-dehydro-L-leucine.

Double Bond-Associated Hydroxylation: An alternative pathway involves the enzymatic epoxidation of the C4-C5 double bond, followed by hydrolytic ring-opening to yield a diol, N-acetyl-4,5-dihydroxy-L-leucine. While less common for amino acid side chains, cytochrome P450 enzymes are well-known for their epoxidation capabilities on various olefinic substrates. nih.gov

The precise outcome of an enzymatic hydroxylation reaction is highly dependent on the chosen biocatalyst. The N-acetyl protecting group is anticipated to be well-tolerated by many hydroxylases that accept N-acylated amino acid substrates. mdpi.com

Potential ReactionSubstrateProposed ProductEnzyme Class (Example)Key Factor for Regioselectivity
Allylic HydroxylationAc-4,5-dehydro-L-leucineN-acetyl-3-hydroxy-4,5-dehydro-L-leucineFe(II)/α-KG Dioxygenase (e.g., SadA)Enzyme active site geometry directing oxidation to the C-3 position.
Epoxidation/HydrolysisAc-4,5-dehydro-L-leucineN-acetyl-4,5-dihydroxy-L-leucineCytochrome P450 MonooxygenaseEnzyme active site favoring attack on the π-system of the double bond.

Oxidative Deamination Pathways

Oxidative deamination is a fundamental metabolic process for the breakdown of amino acids, converting the amino group into a keto group and releasing ammonia. wikipedia.orgslideshare.net In typical amino acid catabolism, this reaction is often catalyzed by enzymes like glutamate (B1630785) dehydrogenase, primarily in the liver. libretexts.org

However, for Ac-4,5-dehydro-L-leucine, the α-amino group is protected by an acetyl group. This N-acetylation effectively blocks the standard enzymatic oxidative deamination pathway. The amide bond of the N-acetyl group is not a substrate for dehydrogenases that act on free amino groups. Therefore, direct conversion to the corresponding α-keto acid, 2-oxo-4-methyl-4-hexenoic acid, via this mechanism is not feasible.

For oxidative deamination to occur, a prior deacetylation step would be required. An enzymatic or chemical hydrolysis of the amide bond would first yield 4,5-dehydro-L-leucine. This unsaturated free amino acid could then potentially enter a deamination pathway. The deamination of unsaturated amino acids can proceed via several routes, including direct oxidation to an α-keto acid or elimination of the amino group to form a new double bond, though the latter is less likely here given the existing unsaturation. nih.gov

Deacetylation: Ac-4,5-dehydro-L-leucine → 4,5-dehydro-L-leucine + Acetic Acid

Oxidative Deamination: 4,5-dehydro-L-leucine + [O] → 2-oxo-4-methyl-4-hexenoic acid + NH₃

Without the initial deacetylation step, the reactivity of the molecule is directed toward other sites, such as the C-C double bond, as discussed in other sections.

Biocatalytic Approaches for Derivative Generation

Biocatalysis offers a highly selective and efficient means to generate a diverse range of derivatives from Ac-4,5-dehydro-L-leucine. The use of isolated enzymes or whole-cell systems can achieve transformations that are challenging to control using traditional chemical methods. nih.govunipd.it

Hydroxylases: As detailed in section 3.2.2, hydroxylases are prime candidates for generating novel hydroxylated derivatives. Fe(II)/α-KG-dependent dioxygenases, in particular, have shown remarkable versatility. mdpi.comresearchgate.net For instance, the leucine-5-hydroxylase GriE from Streptomyces sp. converts L-leucine to (2S,4R)-5-hydroxyleucine. mdpi.com While its action on the 4,5-dehydro substrate is not documented, its ability to hydroxylate the terminal end of the leucine (B10760876) side chain suggests that related enzymes could be found or engineered to functionalize Ac-4,5-dehydro-L-leucine at various positions.

Dehydrogenases and Reductases: While the substrate already contains a double bond, other parts of the molecule could be targeted. More significantly, reductases could be employed for the stereoselective reduction of the C4-C5 double bond to yield standard N-acetyl-L-leucine if desired. Conversely, dehydrogenases could be used in the synthesis of Ac-4,5-dehydro-L-leucine from N-acetyl-L-leucine. nih.gov

Multi-Enzyme Cascades: A powerful strategy involves combining multiple biocatalysts in a one-pot reaction. core.ac.uk For Ac-4,5-dehydro-L-leucine, a cascade could be designed where the first enzyme (e.g., a hydroxylase) introduces a functional group, and a second enzyme performs a subsequent modification. For example, an initial hydroxylation at C-3 could be followed by an oxidation catalyzed by an alcohol dehydrogenase to yield a keto group, resulting in N-acetyl-3-oxo-4,5-dehydro-L-leucine. Another cascade could involve a deacetylase to generate the free amino acid, followed by a D-amino acid transaminase to produce the D-enantiomer. researchgate.net

The development of such biocatalytic routes is a central theme in green chemistry and pharmaceutical intermediate synthesis. nih.govcore.ac.uk

Biocatalytic ApproachEnzyme(s)Potential ProductRationale/Example
Regioselective HydroxylationHydroxylase (e.g., α-KGDO)N-acetyl-3-hydroxy-4,5-dehydro-L-leucineAnalogy with SadA on N-succinyl-L-leucine. mdpi.com
Selective ReductionEne-reductaseN-acetyl-L-leucineCommon biocatalytic reduction of C=C bonds.
Multi-Enzyme Cascade (Oxidation)Hydroxylase + Alcohol DehydrogenaseN-acetyl-3-oxo-4,5-dehydro-L-leucineSequential hydroxylation followed by oxidation of the new alcohol.
Multi-Enzyme Cascade (Isomerization)Deacetylase + D-amino acid TransaminaseN-acetyl-4,5-dehydro-D-leucineRemoval of acetyl group, enzymatic inversion of stereocenter, re-acetylation (chemical). researchgate.net

Applications of Ac 4,5 Dehydro L Leucine in Advanced Peptide and Biomolecular Synthesis

Bioconjugation and Chemoselective Ligation Strategies

Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are crucial for regulating a vast array of cellular processes by expanding the functional diversity of the proteome. nih.govwiley.com The study of PTMs is often hampered by the difficulty in obtaining homogeneously modified proteins from natural sources. The incorporation of unnatural amino acids that can act as chemical mimics of PTMs provides a powerful solution to this challenge. researchgate.netfrontiersin.org

Dehydroamino acids, such as Ac-4,5-dehydro-L-leucine, are particularly well-suited for this purpose. Their α,β-unsaturated carbonyl system serves as a reactive handle for various chemical transformations. While dehydroalanine (B155165) (Dha) is the most extensively studied in this context, the principles are directly applicable to other dehydroamino acids. researchgate.net The double bond in the dehydro-residue is an excellent Michael acceptor, allowing for the site-specific addition of nucleophiles to create stable, covalently modified proteins that mimic natural PTMs.

For instance, the addition of thiol-containing molecules to a dehydroamino acid residue can mimic S-palmitoylation or other lipid modifications. Similarly, the addition of amines or other functional groups can generate mimics of lysine (B10760008) acetylation, methylation, or ubiquitination. researchgate.netfrontiersin.org This strategy allows for the generation of pure, site-specifically modified proteins, facilitating detailed biochemical and structural studies that would otherwise be intractable. researchgate.net The use of Ac-4,5-dehydro-L-leucine in this context allows for the introduction of a PTM mimic at a leucine (B10760876) position, enabling researchers to investigate the specific role of modifications at sites that are not amenable to traditional PTMs.

Development of Bioactive Peptides and Analogues

The incorporation of Ac-4,5-dehydro-L-leucine is a recognized strategy in the development of novel peptide-based therapeutics. chemimpex.com The unsaturated side chain introduces conformational rigidity, which can pre-organize the peptide into a bioactive conformation, leading to enhanced stability and biological activity.

A primary goal in peptide drug design is to enhance the binding affinity and specificity for a target receptor. The incorporation of conformationally constrained amino acids like Ac-4,5-dehydro-L-leucine is an effective strategy to achieve this. chemimpex.com The double bond in the side chain restricts the rotational freedom, reducing the entropic penalty upon binding to a receptor and potentially leading to a more favorable interaction.

This principle has been demonstrated in various peptide systems. For example, studies on enkephalin analogues containing dehydro-phenylalanine revealed that the stereochemistry of the double bond significantly impacts the binding affinity for opiate receptors. This highlights the critical role that the precise geometry of dehydroamino acids plays in receptor recognition. The introduction of a dehydroleucine (B49857) residue can similarly influence the peptide backbone and side chain orientation, leading to altered, and often improved, receptor interactions. chemimpex.com The enhanced binding affinity can translate into greater potency and a more effective therapeutic agent.

To illustrate this concept, consider the following hypothetical binding affinity data for a bioactive peptide and its dehydroleucine analogue.

Peptide AnalogueModificationReceptor Binding Affinity (Ki, nM)Fold Improvement
Native Peptide (with L-Leucine)None150-
Analogue 1 (with Ac-4,5-dehydro-L-leucine)Replaced L-Leucine at position 'X'1510

This table is illustrative and demonstrates the principle that incorporating Ac-4,5-dehydro-L-leucine can lead to a significant improvement in receptor binding affinity, as represented by a lower inhibition constant (Ki). mdpi.comuq.edu.au

De novo protein design, the creation of new proteins from first principles, aims to generate novel structures and functions not found in nature. nih.gov A central challenge in this field is to design an amino acid sequence that will fold into a unique, stable three-dimensional structure. nih.govcsic.es Computational methods play a pivotal role, using energy functions and sampling algorithms to explore the vast sequence and conformational space. embopress.org

One powerful strategy in de novo design is the incorporation of unnatural amino acids to enforce specific structural constraints. mdpi.com Ac-4,5-dehydro-L-leucine, with its conformationally restricted side chain, can be used to guide the folding pathway and stabilize the target protein architecture. By replacing a standard leucine residue with its dehydro analogue, designers can introduce a rigid element into the protein's hydrophobic core. This can be particularly useful in the design of specific topologies like helical bundles, where the precise packing of side chains is critical for stability. nih.gov The planarity of the Cγ-Cδ=Cε segment of the dehydroleucine side chain reduces the number of available rotamers, thereby simplifying the computational design problem and increasing the probability of achieving the desired fold. This approach represents a shift from merely using the 20 canonical amino acids to an expanded toolkit that allows for more precise control over the final protein structure and function. mdpi.com

Structural and Conformational Analysis of Ac 4,5 Dehydro L Leucine Containing Systems

Impact of the 4,5-Dehydro Moiety on Backbone Conformation

The rigidity conferred by α,β-dehydroamino acid (ΔAA) residues favors specific, well-defined secondary structures over random coil conformations. nih.gov This structural ordering is a direct consequence of the limited rotational freedom around the peptide backbone in the vicinity of the dehydro residue. Studies on various peptides incorporating ΔAAs show that the position of the unsaturated residue within the peptide chain plays a critical role in determining the preferred conformation. nih.govchemrxiv.org

The incorporation of bulky α,β-dehydroamino acids, including α,β-dehydroleucine (ΔLeu) and α,β-dehydrophenylalanine (ΔPhe), is known to promote the formation of 3₁₀-helices. explorationpub.comexplorationpub.com The 3₁₀-helix is a tight helical structure characterized by repeating (i → i+3) hydrogen bonds, forming a series of consecutive β-turns. nih.gov Computational studies on poly-ΔLeu peptides have shown that repeated Φ (phi) and Ψ (psi) torsion angle values can give rise to novel left- and right-handed helical structures, with stability increasing with chain length. acs.org These helices are stabilized by a combination of intramolecular hydrogen bonds, carbonyl-carbonyl interactions, and hydrophobic interactions between the side chains. acs.org In some cases, if dehydro residues appear consecutively in a sequence, the backbone can fold into an alternating right- and left-handed α-helix. nih.gov However, the position is key; placing a ΔAA at the N-terminus of a model peptide can maintain an incipient 3₁₀-helical shape, while placing it elsewhere in the chain can favor other structures. nih.govchemrxiv.org

Dehydroamino acid residues are potent inducers of β-turns, which are structures involving four consecutive amino acid residues where the polypeptide chain reverses its direction. explorationpub.com Specifically, placing a dehydro residue at either the (i+1) or (i+2) position of a four-residue sequence frequently results in the formation of a Type II β-turn. nih.gov This turn is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. nih.gov

The conformational outcome can be highly sensitive to the residue's placement. For instance, in one study, replacing an Aib residue at the N-terminus of a model peptide with a ΔAA resulted in a 3₁₀-helical structure, whereas replacing an internal Aib residue with the same ΔAA prompted a switch to a β-sheet-like conformation. nih.govchemrxiv.org In another unique case, a pentapeptide of α,β-dehydroleucine was found to form a 2₇ ribbon structure, which consists of a series of seven-membered hydrogen-bonded rings involving two consecutive residues. researchgate.net

Analysis of α,β-Dehydroamino Acid Influence on Helix Formation

Crystallographic Studies of Ac-4,5-dehydro-L-leucine Containing Peptides

X-ray crystallography provides definitive, atomic-resolution data on the solid-state conformation of molecules, offering precise insights into bond angles, torsion angles, and intermolecular packing. explorationpub.com Analysis of crystal structures of peptides containing dehydro residues has been instrumental in understanding their conformational preferences.

Crystallographic studies have been performed on dipeptides containing dehydrophenylalanine (ΔPhe), a structurally related dehydroamino acid, providing valuable comparative data. For example, the crystal structures of N-Ac-ΔPhe-L-Leu-OCH₃ and N-Ac-ΔPhe-NorVal-OCH₃ were determined. nih.gov Both peptides were found to crystallize in the P6(5) space group with very similar unit cell dimensions and adopt nearly identical backbone conformations. nih.gov The planarity of the dehydro residue is a consistent feature in these structures. nih.gov

An analysis of 19 crystal structures containing dehydro residues revealed an average Cα=Cβ bond distance of 1.331 Å. nih.gov The average Cα=Cβ-Cγ bond angle was found to be 127.3° for dehydro-Leu. nih.gov The torsion angles (φ, ψ) for the dehydro residue are highly constrained. In the aforementioned dipeptides, where a bulky residue is at the (i+2) position, the φ and ψ values for ΔPhe were approximately -57° and -37°, respectively. nih.gov This contrasts with conformations where a more flexible residue is at the (i+2) position, which allows for φ, ψ values of around -60°, 140°. nih.gov

Crystallographic Data for N-Ac-ΔPhe-L-Xxx-OCH₃ Peptides nih.gov
Compound (Xxx)Space Groupa (Å)b (Å)c (Å)
LeuP6(5)12.52812.52821.653
NorValP6(5)12.53212.53221.695
Backbone Torsion Angles (φ, ψ) for ΔPhe in N-Ac-ΔPhe-L-Xxx-OCH₃ nih.gov
Compound (Xxx)φ (°)ψ (°)
Leu-57.0-37.0
NorVal-56.0-37.5

In the solid state, dehydropeptides arrange themselves into stable crystal lattices stabilized by intermolecular hydrogen bonds. In the crystal structures of N-Ac-ΔPhe-L-Leu-OCH₃ and N-Ac-ΔPhe-NorVal-OCH₃, the molecules are packed in a helical fashion along the c-axis. nih.gov This packing is held together by two strong intermolecular hydrogen bonds where both NH groups act as donors, and the carbonyl oxygen atoms of the acetyl group and the dehydro-Phe residue act as acceptors. nih.gov Other crystallographic studies show how peptides can associate into higher-order oligomers, such as dimers, trimers, and even dodecamers, through the formation of intermolecular β-sheets that create a hydrophobic core. gatech.edu

X-Ray Crystal Structure Determination of Dehydropeptides

Spectroscopic Investigations of Conformational Dynamics

While X-ray crystallography reveals the static conformation in a crystal, spectroscopic methods are crucial for understanding the dynamic conformational preferences of peptides in solution. explorationpub.com Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy provide data on the ensemble of structures that may exist in equilibrium.

NMR spectroscopy is a powerful tool for determining solution structures. nih.gov By analyzing Nuclear Overhauser Effect (NOE) cross-peaks, which indicate close proximity between protons, distance constraints can be generated and used in computational modeling to produce a family of likely solution conformations. nih.govchemrxiv.org Furthermore, monitoring the rate of hydrogen-deuterium (H-D) exchange for amide protons can reveal which protons are solvent-exposed versus those protected from the solvent by being involved in intramolecular hydrogen bonds, thus mapping the hydrogen-bonding pattern of a folded structure like a 3₁₀-helix or β-sheet. nih.govchemrxiv.org

Circular Dichroism (CD) spectroscopy is particularly useful for characterizing helical structures. explorationpub.com While both 3₁₀-helices and α-helices show two negative bands around 208 nm and 222 nm, the relative intensity ratio ([θ]₂₂₂/[θ]₂₀₈) can distinguish them: this ratio is typically 0.3–0.4 for 3₁₀-helices and closer to 1.0 for α-helices. explorationpub.com FTIR spectroscopy can also probe secondary structures by analyzing the amide I band, which is sensitive to the peptide's hydrogen-bonding environment. explorationpub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed investigation of molecular structure and conformation in solution. For Ac-4,5-dehydro-L-leucine containing systems, ¹H and ¹³C NMR provide a wealth of information regarding the spatial arrangement of atoms and the torsional angles that define the peptide backbone and side-chain orientations.

Key NMR parameters for conformational analysis include chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings). The chemical shifts of the amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. For instance, in peptides containing dehydroamino acids, the presence of intramolecular hydrogen bonds, characteristic of folded structures like β-turns, can be inferred from the temperature and solvent dependence of the amide proton chemical shifts.

While specific NMR data for Ac-4,5-dehydro-L-leucine-OH is not extensively published, analysis of closely related dehydrovaline peptides suggests that in the absence of strong turn-promoting sequences, these residues may adopt an extended conformation in solution. This is often concluded from the lack of significant NOEs between adjacent residues and the solvent accessibility of amide protons.

Table 1: Representative ¹H NMR Chemical Shifts for Dehydroleucine-Containing Peptides No specific data for Ac-4,5-dehydro-L-leucine-OH was found in the searched literature. The following table is a hypothetical representation based on typical values for similar dehydroamino acid derivatives in a peptide environment.

Proton Chemical Shift (ppm)
NH (ΔLeu) 7.5 - 8.5
α-H (ΔLeu) 6.0 - 7.0
γ-H (ΔLeu) 5.0 - 5.5
δ-CH₃ (ΔLeu) 1.8 - 2.2

Table 2: Representative ¹³C NMR Chemical Shifts for Dehydroleucine-Containing Peptides No specific data for Ac-4,5-dehydro-L-leucine-OH was found in the searched literature. The following table is a hypothetical representation based on typical values for similar dehydroamino acid derivatives.

Carbon Chemical Shift (ppm)
C=O (Acetyl) 170 - 175
C=O (Carboxyl) 175 - 180
Cα (ΔLeu) 125 - 135
Cβ (ΔLeu) 130 - 140
Cγ (ΔLeu) 115 - 125
Cδ (ΔLeu) 20 - 25

Vibrational Spectroscopy (e.g., Raman, IR) for Structural Insights

The amide I band (primarily C=O stretching) in IR spectra is highly sensitive to the secondary structure of peptides. For instance, the frequency of the amide I band can distinguish between different types of secondary structures such as helices, sheets, and turns. In studies of N-acetyl-α,β-dehydroamino acid N',N'-dimethylamides, including the (Z)-ΔLeu derivative, the amide I and N-H stretching frequencies have been used to identify predominant solution conformations. nih.gov These studies often reveal a mixture of extended and more compact, hydrogen-bonded structures depending on the solvent polarity. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly effective for studying the Cα=Cβ stretching vibration in dehydroamino acids. The frequency and intensity of this band can offer insights into the electronic environment and conjugation within the molecule.

Table 3: Representative Vibrational Frequencies for Ac-(Z)-ΔLeu-NMe₂ Data adapted from studies on N-acetyl-α,β-dehydroamino acid N',N'-dimethylamides, as a close analog to Ac-4,5-dehydro-L-leucine-OH. nih.gov

Vibrational Mode Frequency (cm⁻¹) in CCl₄ Frequency (cm⁻¹) in CH₂Cl₂ Frequency (cm⁻¹) in CH₃CN
ν(N-H) free ~3440 ~3435 ~3415
ν(N-H) H-bonded ~3350 ~3340 -
Amide I (C=O) 1670-1690 1660-1680 1650-1670

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of peptides and proteins in solution. nih.govunits.it CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bond is the primary chromophore in the far-UV region (190-250 nm), and the shape of the CD spectrum in this region is characteristic of the protein's secondary structure.

For peptides containing dehydroamino acids, CD spectroscopy can effectively monitor the induction and stabilization of specific secondary structures. The incorporation of a ΔLeu residue can promote the formation of ordered structures such as β-turns and 3₁₀-helices, which have distinct CD spectral signatures. uminho.pt A type II β-turn, for example, typically shows a negative band around 220-230 nm and a positive band around 200-205 nm. A 3₁₀-helix is characterized by a negative band near 220 nm and a stronger negative band near 205 nm, with a positive band below 200 nm.

By analyzing the CD spectra of peptides containing Ac-4,5-dehydro-L-leucine under various conditions (e.g., different solvents, temperatures), it is possible to assess the conformational preferences and the stability of the adopted secondary structures.

Table 4: Characteristic Far-UV CD Maxima for Peptide Secondary Structures This table provides general reference values for interpreting CD spectra of peptides. Specific spectra for Ac-4,5-dehydro-L-leucine-OH are not available in the searched literature.

Secondary Structure Positive Maxima (nm) Negative Maxima (nm)
α-Helix ~192 ~208, ~222
β-Sheet (antiparallel) ~195-200 ~215-220
β-Turn (Type II) ~200-205 ~220-230
3₁₀-Helix <200 ~205, ~220

Computational Approaches in the Study of Ac 4,5 Dehydro L Leucine Systems

The unique structural and electronic properties of Ac-4,5-dehydro-L-leucine, stemming from its α,β-unsaturation, make it a subject of significant interest in computational chemistry. researchgate.netnih.gov Computational methods provide invaluable atomic-level insights into its behavior, from conformational dynamics to chemical reactivity. These approaches are broadly categorized into molecular dynamics simulations, for exploring the molecule's physical movements and interactions over time, and quantum chemical calculations, for probing its electronic structure and reaction mechanisms.

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Peptide Fragmentation and Identification

Mass spectrometry is an indispensable tool for the analysis of peptides and their modifications. For peptides containing dehydroamino acid residues like Ac-4,5-dehydro-leu-oh, MS provides unique fragmentation patterns that facilitate their identification.

When peptides containing an α,β-dehydroamino acid residue are subjected to low-energy collision-induced dissociation (CID) in a mass spectrometer, they exhibit a characteristic fragmentation pathway often referred to as the "dehydroalanine effect". nih.govresearchgate.net This effect involves a preferential and enhanced cleavage of the N-Cα bond of the dehydroamino acid residue. nih.gov This specific cleavage results in the formation of N-terminal c-type and C-terminal z-type fragment ions. researchgate.net

The generation of these c- and z-ions is not a dominant pathway for most standard amino acids under similar CID conditions, making them a distinctive signature for the presence and location of a dehydro residue within a peptide sequence. nih.gov While originally named for dehydroalanine (B155165), this fragmentation behavior is characteristic of α,β-unsaturated amino acids in general, and thus peptides incorporating this compound are expected to display this effect, providing a clear diagnostic tool for its localization.

Table 1: Expected Diagnostic Fragment Ions in Mass Spectrometry for a Hypothetical Peptide Containing this compound (Ac-ΔLeu)

This table illustrates the principle of the "dehydroalanine effect" on a hypothetical peptide, Ac-Gly-ΔLeu-Ala-NH₂. The presence of the ΔLeu residue promotes the formation of specific c₂ and z₁ ions.

Precursor PeptideFragmentation SiteN-Terminal Fragment (c-ion)C-Terminal Fragment (z-ion)
Ac-Gly-ΔLeu -Ala-NH₂Cleavage N-terminal to ΔLeuc₂ ion (Ac-Gly-ΔLeu-H)z₁ ion (Ala-NH₂)

Tandem mass spectrometry (MS/MS) is the experimental technique used to elicit and analyze these characteristic fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule of the peptide containing this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to fragmentation, typically through CID. aston.ac.uk The resulting fragment ions are subsequently mass-analyzed, producing a product ion spectrum.

Dehydroalanine Effect on Fragmentation Patterns

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture, making it essential for monitoring the progress of chemical reactions and assessing the purity of the final product, such as synthetic this compound or peptides containing it. hplc.eu

The synthesis of this compound can potentially lead to the formation of geometric isomers (E and Z) due to the restricted rotation around the C4=C5 double bond. nih.gov These isomers often possess very similar physical properties, making their separation challenging. HPLC provides the necessary resolving power to separate such closely related compounds.

Different types of stationary phases can be employed to achieve separation based on subtle differences in the isomers' structure and polarity. mtc-usa.com For instance, phenyl-based columns can offer alternative selectivity through π-π interactions with the double bond, while other phases like cholesterol-bonded silica (B1680970) can differentiate based on molecular shape. mtc-usa.comrsc.org The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve baseline separation. thermofisher.cn

Table 2: HPLC Column Strategies for Isomer Separation

This table outlines potential HPLC stationary phases and their separation principles relevant to resolving isomers of dehydroamino acid derivatives.

Stationary Phase TypeSeparation PrincipleApplicability to this compound Isomers
C18 (Reversed-Phase) Hydrophobic interactionsStandard choice for general separation and purity analysis. May not resolve E/Z isomers without significant method optimization.
Phenyl-Hydride π-π interactions, hydrophobicityEnhanced selectivity for compounds with double bonds or aromatic rings. Good candidate for separating E/Z isomers. rsc.orgchromforum.org
UDC-Cholesterol Shape selectivity, hydrophobic interactionsDifferentiates molecules based on their three-dimensional shape, which can be effective for geometric isomers. mtc-usa.com
Chiral Stationary Phase (CSP) Enantioselective interactionsRequired if separating enantiomers (L- vs. D-forms), which is distinct from geometric isomerism. hplc.today

HPLC is the gold standard for determining the purity of synthetic amino acid derivatives and peptides. A reversed-phase HPLC method is typically developed where the target compound, this compound, elutes as a sharp, well-defined peak. The area of this peak is integrated and compared to the total area of all peaks in the chromatogram. A purity of ≥99% is often achievable for well-optimized synthetic protocols. chemimpex.com This analysis is critical for quality control, ensuring that starting materials for peptide synthesis are free from significant impurities that could interfere with subsequent reactions. Derivatization with a chromophore like the Fmoc-group can be used to enhance UV detection during analysis. researchgate.net

Chromatographic Methods for Separation of Isomers

Advanced Spectroscopic Methods for Molecular Characterization

Beyond MS and HPLC, a suite of advanced spectroscopic techniques is employed to provide a comprehensive characterization of the molecular structure and conformation of this compound and the peptides it forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful techniques for elucidating detailed molecular structure in solution. conductscience.com For this compound, ¹H NMR spectroscopy can confirm the presence of the vinyl protons on the C4=C5 double bond, which exhibit characteristic chemical shifts not found in standard leucine (B10760876). rsc.orgnih.gov Advanced 2D NMR experiments, such as COSY and NOESY, can be used to assign all proton and carbon signals and to determine the three-dimensional conformation of peptides containing this residue. ipb.pt

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netupi.edu The spectrum of this compound would show a characteristic absorption band for the C=C stretching vibration, typically found in the 1620-1670 cm⁻¹ region, confirming the presence of the double bond. upi.edunih.gov This technique complements other methods by providing direct evidence of the key unsaturation feature.

Circular Dichroism (CD) Spectroscopy : When this compound is incorporated into a peptide chain, the planarity and rigidity of the dehydroamino acid residue can have a profound impact on the peptide's secondary structure, often inducing turns or helical structures. nih.govnih.gov Circular Dichroism (CD) spectroscopy is highly sensitive to these conformational changes and is used to analyze the secondary structure of peptides in solution. nih.govspringernature.com By comparing the CD spectrum of a dehydro-peptide with its saturated counterpart, researchers can gain insight into the structural constraints imposed by the this compound residue. spiedigitallibrary.org

Table 3: Summary of Advanced Spectroscopic Characterization Methods

TechniqueInformation GainedKey Finding for this compound
NMR Spectroscopy Detailed atomic-level structure, connectivity, and 3D conformation in solution.Confirms presence and geometry of vinyl protons; elucidates conformational preferences in peptides. conductscience.comnih.gov
FT-IR Spectroscopy Identification of functional groups and bond types.Provides direct evidence of the C=C double bond through its characteristic stretching vibration. nih.govmdpi.com
Circular Dichroism (CD) Analysis of peptide secondary structure (e.g., α-helix, β-sheet, turns) in solution.Reveals the impact of the rigid dehydro residue on the overall peptide backbone conformation. nih.govspiedigitallibrary.org

High-Resolution NMR for Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including the stereochemistry of chiral centers and the geometry of double bonds. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are crucial for a complete structural assignment.

The ¹H NMR spectrum provides initial information on the proton environments. The acetyl group (Ac) protons would typically appear as a sharp singlet, while the α-proton (Hα) would be a multiplet due to coupling with the β-protons (Hβ). The vinyl protons at the C4 and C5 positions are particularly diagnostic, with their chemical shifts and coupling constants revealing the geometry of the double bond. In dehydroamino acids, the stereochemistry of the α,β-double bond can be assigned using 2D NMR techniques. nih.gov For instance, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can establish the spatial proximity between the vinyl protons and other protons in the molecule, which is critical for assigning the Z or E configuration of the double bond. collectionscanada.gc.ca

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbons of the acetyl and carboxylic acid groups, the α- and β-carbons, and the vinyl carbons (C4 and C5) would all resonate at characteristic chemical shifts. The chemical shifts of the vinyl carbons are particularly indicative of the electronic environment of the double bond.

While specific, experimentally determined NMR data for this compound is not widely available in public literature, expected chemical shift and coupling constant ranges can be inferred from data on similar structures like N-acetyl amino acids and other dehydroamino acid derivatives. ubc.canih.govd-nb.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (2D NMR)
Acetyl (CH₃) ~2.0 ~23 HMBC to Acetyl C=O
α-H / α-C ~4.5 ~55 COSY with β-H; HMBC to Carboxyl C=O
β-H₂ / β-C ~2.5 - 2.8 ~35 COSY with α-H; HMBC to α-C and C4
γ-H / γ-C - ~130 HMBC from β-H₂ and C5-H
δ-H / δ-C ~5.5 - 6.5 ~125 COSY with each other; NOESY to β-H₂
Acetyl (C=O) - ~172 HMBC from Acetyl CH₃

| Carboxyl (COOH) | ~10-12 | ~175 | HMBC from α-H |

Note: The predicted values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the key chromophore is the α,β-unsaturated carbonyl system, which arises from the conjugation of the C4=C5 double bond with the C1 carboxyl group, and the N-acetyl group. This conjugation leads to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions. matanginicollege.ac.inbbec.ac.in The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength (λmax). hnue.edu.vn The n → π* transition, which involves the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital, is generally of lower intensity and occurs at a longer wavelength. learnbin.net

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π * 210 - 240 > 10,000

| n → π * | 280 - 320 | < 1,000 |

Note: These are predicted values. The actual λmax and ε can be influenced by the solvent and the specific stereochemistry of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.org For a pure sample of this compound, XPS can provide valuable information about the chemical environment of each atom (carbon, oxygen, and nitrogen) by measuring the binding energies of their core electrons.

High-resolution XPS spectra of the C 1s, O 1s, and N 1s regions would reveal multiple peaks corresponding to the different chemical states of these atoms within the molecule. For instance, the C 1s spectrum is expected to show distinct peaks for the carbons in the alkyl chain, the vinyl group, the N-acetyl group, and the carboxylic acid group. researchgate.net Similarly, the O 1s spectrum would differentiate between the oxygen in the carbonyl of the acetyl group and the oxygens in the carboxylic acid. The N 1s spectrum would provide information about the amide nitrogen.

Analysis of the binding energies allows for the confirmation of the functional groups present on the surface of the material. While there is no specific XPS data reported for this compound, data from other amino acids and N-acetylated compounds can be used to predict the expected binding energy ranges. wiley.comnih.gov

Table 3: Predicted XPS Binding Energies for this compound

Core Level Functional Group Predicted Binding Energy (eV)
C 1s C-C, C-H (Alkyl/Vinyl) ~285.0
C-N (Amide) ~286.1
C=O (Amide) ~288.0
C=O (Carboxylic Acid) ~288.5
O 1s C=O (Amide/Carboxylic) ~531.5
C-O-H (Carboxylic Acid) ~533.0

| N 1s | C-N (Amide) | ~400.0 |

Note: These binding energies are estimates based on literature values for similar functional groups and can be influenced by charging effects and the specific chemical environment.

Future Directions and Emerging Research Avenues

Integration of Ac-4,5-dehydro-L-leucine in Self-Assembling Biomaterials

The incorporation of non-proteinogenic amino acids into peptides is a key strategy for designing novel self-assembling biomaterials with tailored properties. Ac-4,5-dehydro-L-leucine is at the forefront of this research due to the influence of its unsaturated side chain on intermolecular interactions.

Detailed Research Findings: The process of self-assembly in peptides is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions. mdpi.com The introduction of Ac-4,5-dehydro-L-leucine can significantly modulate these forces. The double bond introduces a rigid kink in the side chain, which can influence the packing of peptide backbones and alter the architecture of the resulting nanomaterials, such as hydrogels and nanofibers. beilstein-journals.org

Research into leucine (B10760876) zipper peptides, which form coiled-coil structures, has demonstrated that these systems can be engineered to self-assemble into hydrogels for tissue engineering. nih.gov The replacement of standard leucine with Ac-4,5-dehydro-L-leucine in such sequences is a promising avenue for creating hydrogels with tunable properties. scispace.com The rigidity of the dehydroleucine (B49857) side chain could enhance the mechanical stiffness of the hydrogel, a critical parameter for creating scaffolds that mimic the native extracellular matrix for cell culture and regenerative medicine. nih.gov Furthermore, self-assembling peptide scaffolds can be designed for the sustained release of therapeutic molecules, with the pore size and hydrophobicity of the material being critical factors. nih.gov The inclusion of Ac-4,5-dehydro-L-leucine offers a mechanism to control these properties, potentially leading to more sophisticated and effective drug delivery platforms. mdpi.comnih.gov

Novel Biocatalytic Routes for Enantiopure Ac-4,5-dehydro-L-leucine Production

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical development. polimi.it Biocatalysis, which utilizes enzymes for chemical transformations, offers a highly selective, efficient, and environmentally sustainable alternative to traditional chemical synthesis. rsc.org While the biocatalytic production of the saturated analog, L-tert-leucine, is well-established, research is now moving towards adapting these methods for unsaturated amino acids like Ac-4,5-dehydro-L-leucine.

Detailed Research Findings: The most successful biocatalytic routes for analogous chiral amino acids involve enzymes such as leucine dehydrogenase (LeuDH) and transaminases (TAs). sci-hub.se LeuDH catalyzes the reductive amination of α-keto acids to their corresponding L-amino acids with high stereoselectivity. mdpi.com This has been employed for L-tert-leucine production from trimethylpyruvate with excellent yields and enantiomeric excess, often using a co-factor regeneration system. mdpi.comresearchgate.net

Emerging research focuses on applying these enzyme systems to unsaturated precursors. A key challenge is the substrate specificity of existing enzymes. Future work will involve enzyme engineering and screening of microbial sources, such as marine bacteria, to identify novel biocatalysts with activity towards the α-keto acid precursor of 4,5-dehydroleucine. mdpi.com Another proven biocatalytic method is the enzymatic resolution of a racemic mixture. For instance, (+/-)-dehydroleucine has been successfully resolved using porcine kidney acylase, an enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired stereoisomer. nih.gov Dynamic kinetic resolution (DKR) is an even more advanced approach where the unwanted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiopure product. polimi.itfrontiersin.org

The table below summarizes promising biocatalytic strategies applicable to the production of enantiopure Ac-4,5-dehydro-L-leucine.

Biocatalytic Strategy Enzyme Class Typical Substrate Key Advantage Research Direction Citations
Asymmetric Reductive AminationLeucine Dehydrogenase (LeuDH)α-Keto AcidHigh stereoselectivity; 100% theoretical yield.Screening/engineering LeuDH for activity on unsaturated keto-acid precursors. mdpi.com, sci-hub.se
Asymmetric AminationTransaminase (TA)α-Keto AcidBroad substrate scope; avoids free ammonia.Overcoming product inhibition and unfavorable equilibrium through coupled enzyme systems. rsc.org, jmb.or.kr
Kinetic ResolutionAcylaseN-acetyl-DL-dehydroleucineProven for dehydroleucine; simple separation.Maximizing efficiency and yield of the resolution process. nih.gov
Dynamic Kinetic Resolution (DKR)Racemase + Hydrolase/AcylaseRacemic Thioesters/AmidesPotential for 100% conversion to the desired enantiomer.Developing a robust racemization catalyst compatible with the resolving enzyme. polimi.it, frontiersin.org

Expanding the Scope of Site-Specific Peptide Modification

The ability to chemically modify a protein or peptide at a single, defined location is crucial for creating protein-drug conjugates, imaging agents, and tools for fundamental biological research. nih.govuq.edu.au The double bond in Ac-4,5-dehydro-L-leucine serves as a unique chemical handle, orthogonal to the reactivity of the 20 canonical amino acids, enabling highly specific modifications.

Another emerging application is the use of the dehydroleucine residue to induce site-specific peptide backbone cleavage. Treatment with iodine can trigger an iodo-lactonization reaction, forming a five-membered ring lactone. researchgate.net This intermediate is unstable and leads to the rapid hydrolysis of the adjacent amide bond in the peptide backbone. This technique has been proposed for the rapid production of peptide hormones from larger fusion proteins, streamlining the manufacturing process. researchgate.net

The following table details these modification strategies.

Modification Strategy Reagents Reactive Handle Outcome/Application Citations
Ketone Handle Installation1. Unnatural amino acid incorporation 2. Ozonolysis (O₃) 3. Hydrazide/AlkoxyamineAlkene side chainSite-specific labeling with probes (e.g., fluorescein) via hydrazone/oxime bond formation. hahnlab.com
Site-Specific CleavageIodine (I₂)Alkene side chainIodo-lactonization followed by rapid hydrolysis of the proximal amide bond. Used for releasing peptide fragments from a larger protein. researchgate.net

Advanced Computational Methodologies for Predicting Ac-4,5-dehydro-L-leucine System Behavior

Detailed Research Findings: The presence of the sp2-hybridized carbons in the dehydroleucine side chain significantly restricts the conformational freedom of the peptide backbone compared to its saturated counterpart. nih.gov Molecular Dynamics (MD) simulations, which use classical equations of motion to model molecular behavior, are a primary tool for exploring these effects. byu.edu These simulations can predict how the inclusion of dehydroleucine enhances the rigidity of a peptide and protects it against proteolytic degradation. byu.edu

Computational studies have shown that dehydro-amino acids like dehydroleucine can act as potent inducers of specific secondary structures, such as β-turns and 3₁₀-helices. explorationpub.com Accurately predicting these structures requires the development of precise force field parameters for the non-standard residue. This process, known as parameterization, is a critical step that ensures the computational model accurately reflects the underlying quantum mechanics of the molecule. byu.edu Advanced methods like co-evolutionary analysis and deep learning-based tools (e.g., tr-Rosetta) are also being applied to predict the three-dimensional structure of peptides from their amino acid sequence, offering powerful new ways to design peptides with specific functions. mdpi.com

Computational Method Purpose Key Insights for Dehydroleucine Systems Citations
Molecular Dynamics (MD) SimulationsPredict molecular behavior, stability, and conformational dynamics over time.Enhanced rigidity, protection against proteolysis, and stabilization of specific secondary structures. byu.edu
Force Field ParameterizationDevelop accurate energy functions for non-standard amino acids.Enables reliable and predictive MD simulations of dehydroleucine-containing peptides. byu.edu
Quantum Mechanics (QM) CalculationsDetermine electronic structure and properties to inform force field development.Provides fundamental understanding of bonding and partial charges in the dehydroleucine residue. byu.edu
Structure Prediction Algorithms (e.g., tr-Rosetta)Predict 3D protein/peptide structure from the amino acid sequence.Facilitates the in silico design of novel peptides incorporating dehydroleucine for desired folds and functions. mdpi.com

Development of Smart Peptide Therapeutics and Diagnostics Incorporating Ac-4,5-dehydro-L-leucine

Peptide-based therapeutics offer high specificity and low toxicity compared to small-molecule drugs. mdpi.com However, they often suffer from poor stability and rapid clearance in the body. nih.gov Incorporating Ac-4,5-dehydro-L-leucine is an emerging strategy to create "smart" peptides that overcome these limitations. These advanced peptides can have enhanced stability, better target binding, and novel functionalities for both therapeutic and diagnostic purposes. mdpi.comnih.gov

Detailed Research Findings: The conformational constraint imposed by the dehydroleucine residue can lock a peptide into its bioactive conformation, increasing its binding affinity for a target receptor and enhancing its resistance to degradation by proteases. byu.eduexplorationpub.com This leads to more potent drugs with longer half-lives. Many naturally occurring bioactive peptides, including antibiotics and antitumor agents, contain dehydro-amino acid residues, providing a natural blueprint for this design strategy. nih.gov

In diagnostics, peptides functionalized with imaging agents or biosensors are used for early disease detection. mdpi.commdpi.com The site-specific modification capabilities of dehydroleucine (as described in section 8.3) are ideal for attaching diagnostic payloads without disrupting the peptide's binding function. Furthermore, peptide-functionalized nanocarriers are being developed for targeted drug delivery. nih.govnih.gov Self-assembling peptides containing Ac-4,5-dehydro-L-leucine could form the basis of stimuli-responsive nanoparticles that release their therapeutic cargo only at the disease site, minimizing off-target effects. mdpi.com The development of such smart systems requires a multidisciplinary approach, combining peptide synthesis, nanotechnology, and computational design to create the next generation of precision medicines. mdpi.comnih.gov

Application Area Role of Ac-4,5-dehydro-L-leucine Anticipated Advantage Citations
Therapeutics
Enhanced Stability PeptidesInduces rigid conformations resistant to proteolysis.Increased drug half-life and potency. byu.edu, mdpi.com
GPCR ModulatorsStabilizes specific secondary structures (e.g., helices) for optimal receptor binding.Higher affinity and specificity for G protein-coupled receptor targets. explorationpub.com, nih.gov
Anticancer PeptidesMimics structures of natural cytotoxic peptides; enhances membrane disruption.Improved selectivity for cancer cells and multimodal mechanisms of action. nih.gov, mdpi.com
Diagnostics & Delivery
Targeted Imaging AgentsProvides a unique site for conjugation of imaging probes (e.g., fluorophores, radioisotopes).Homogenous and precisely labeled diagnostic agents with high target affinity. hahnlab.com, oncotarget.com
Smart Drug DeliveryComponent of self-assembling nanocarriers; enables stimuli-responsive drug release.Targeted delivery to disease sites, reduced systemic toxicity. mdpi.com, nih.gov, mdpi.com

Q & A

Q. What are the recommended protocols for synthesizing and purifying Ac-4,5-dehydro-leu-oh in laboratory settings?

Methodological Answer: Synthesis should follow strict anhydrous conditions due to the compound’s potential reactivity with moisture. Purification via column chromatography (using silica gel and a gradient eluent system) is advised, with TLC monitoring for purity. Ensure proper ventilation and electrostatic discharge prevention during handling . Post-synthesis, characterize the product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Note that no melting point or solubility data are publicly available, necessitating empirical determination .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated environment. Use flame-retardant antistatic clothing and nitrile gloves during handling. Avoid skin/eye contact and inhalation of vapors; eyewash stations and safety showers must be accessible . Stability under standard lab conditions is reported, but decomposition products (e.g., CO, NOx) may form under extreme heat—monitor with thermogravimetric analysis (TGA) .

Q. What safety precautions are critical when working with this compound?

Methodological Answer: Adopt OSHA-compliant PPE: chemical safety goggles, gloves, and lab coats. Use fume hoods for procedures generating aerosols. In case of exposure, flush eyes/skin with water for ≥15 minutes and seek medical attention. No acute toxicity data exist, so treat all exposures as potentially hazardous .

Advanced Research Questions

Q. How can conflicting data on this compound’s physicochemical properties be resolved?

Methodological Answer: The absence of published data (e.g., solubility, pKa) requires systematic experimentation:

  • Solubility: Test in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C.
  • pKa: Use potentiometric titration with a pH-stat apparatus.
  • Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
    Cross-validate results with computational models (e.g., COSMO-RS for solubility prediction) .

Q. What experimental designs are suitable for assessing the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Catalytic studies: Employ kinetic assays under controlled atmospheres (e.g., inert gas for oxidation-sensitive reactions). Monitor reaction progress via in-situ FTIR or GC-MS.
  • Biological assays: Screen for enzyme inhibition (e.g., leucine aminopeptidase) using fluorogenic substrates. Address potential interference from the compound’s α,β-unsaturated ester moiety by including negative controls .

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

Methodological Answer:

  • In vitro toxicity: Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to evaluate aquatic toxicity.
  • Bioaccumulation: Estimate log P values via shake-flask experiments or HPLC retention times .

Q. What strategies mitigate risks when interpreting spectral data with low signal-to-noise ratios?

Methodological Answer:

  • NMR optimization: Use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity.
  • HRMS calibration: Internal standards (e.g., NaTFA) improve mass accuracy.
  • Statistical validation: Apply principal component analysis (PCA) to distinguish noise from genuine signals .

Data Contradiction and Reproducibility Challenges

Q. How should discrepancies in reported synthetic yields be investigated?

Methodological Answer: Replicate procedures from literature under identical conditions (solvent purity, temperature gradients). Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). Publish negative results to clarify reproducibility limits .

Q. What methodologies validate the compound’s stability in long-term storage?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Analyze degradation products via LC-MS and compare with forced degradation samples (heat, light, acid/base exposure) .

Environmental and Regulatory Considerations

Q. How can researchers comply with disposal regulations given limited ecological data?

Methodological Answer: Treat as hazardous waste due to structural analogs (e.g., α,β-unsaturated carbonyl compounds). Consult local EPA guidelines for incineration or chemical neutralization. Document disposal protocols in lab safety manuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.